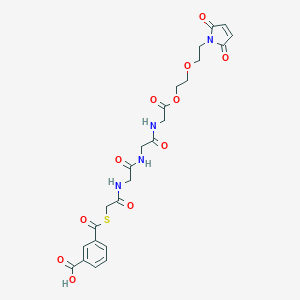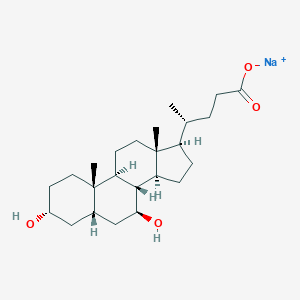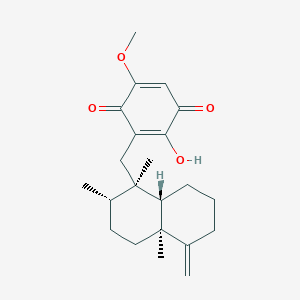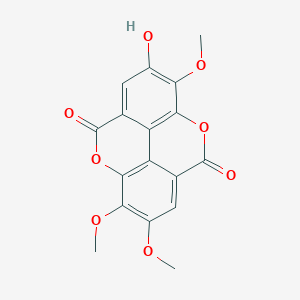![molecular formula C20H25ClN4O2 B159121 6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione CAS No. 863588-32-3](/img/structure/B159121.png)
6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione
Vue d'ensemble
Description
6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione, also known as CPPD, is an organic compound with a unique chemical structure. It has a wide range of applications in scientific research, including in vivo and in vitro studies. CPPD has been studied for its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. Additionally, CPPD has several advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Inhibition of Liver Receptor Homolog 1 (LRH-1)
ML-180 is a potent inverse agonist of the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2), with an IC50 of 3.7 μM . LRH-1 plays a crucial role in many biological processes, including cholesterol transport, bile acid metabolism, and steroidogenesis. By inhibiting LRH-1, ML-180 could potentially be used to modulate these processes for therapeutic purposes .
Regulation of Cell Cycle Proteins
In vitro studies have shown that ML-180 can significantly inhibit the expression of cyclin-D1 and cyclin-E1 in hepatic cells . These proteins are key regulators of the cell cycle, and their dysregulation is often associated with the development of cancer. Therefore, ML-180 could potentially be used in cancer therapy to inhibit cell proliferation .
Potential Applications in Machine Learning
While not a direct application of the compound itself, the name “ML-180” could potentially cause some confusion as “ML” is commonly used as an abbreviation for “Machine Learning”. In the context of scientific research, machine learning techniques are increasingly being used to make discoveries across a wide range of disciplines .
Mécanisme D'action
Target of Action
ML-180 primarily targets the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2) . LRH-1 plays a crucial role in various biological processes, including cholesterol transport, bile acid metabolism, and steroidogenesis .
Mode of Action
ML-180 acts as an inverse agonist of LRH-1 . It binds to LRH-1, inhibiting its activity and leading to changes in the expression of genes regulated by this receptor .
Result of Action
ML-180 has been shown to inhibit cell proliferation in an LRH-1-dependent manner . It also leads to a significant inhibition of cyclin-D1 and cyclin-E1 expression in hepatic cells . Furthermore, ML-180 treatment results in a rapid decrease of LRH-1 expression and efficiently represses endogenous LRH-1 signaling .
Propriétés
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c21-15-5-4-8-17(13-15)23-9-11-24(12-10-23)18-14-19(26)25(20(27)22-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQQIFPOIZPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















